molecular formula C10H8N2O3 B1611584 8-Methoxy-6-nitroquinoline CAS No. 80912-11-4

8-Methoxy-6-nitroquinoline

Cat. No. B1611584
CAS RN: 80912-11-4
M. Wt: 204.18 g/mol
InChI Key: DDZOFSUAHDCNQO-UHFFFAOYSA-N
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Description

8-Methoxy-6-nitroquinoline is a chemical compound used in treating and preventing pancreatic cancer. It is also used in the preparation of Quinoline derivatives as antiparasitic agents useful in the prophylaxis and treatment of malaria and parasitic diseases .


Synthesis Analysis

The synthesis of this compound involves several steps. It can be synthesized from Glycerol and 2-Methoxy-4-nitroaniline .


Molecular Structure Analysis

The molecular formula of this compound is C10H8N2O3, and its molecular weight is 204.18 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound has been used in the synthesis of 6-methoxy-8-aminoquinoline, a metabolite of primaquine, and 2-substituted/2,5-disubstituted-6-methoxy-8-nitroquinolines .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 158-160 degrees Celsius . The compound is yellow in color .

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis Approaches : Various methods have been explored for the synthesis of 8-Methoxy-6-nitroquinoline, including the modified Skraup reaction and reactions with nucleophilic sources of fluoride. This compound serves as a key intermediate in the synthesis of 5-fluoroprimaquine, an antimalarial drug (O’Neill, Storr, & Park, 1998).
  • Crystal and Molecular Structure : The crystalline substance of 6-methoxy-8-nitro-5(1H)-quinolone, a related compound, has been analyzed through X-ray analysis, revealing insights into its molecular structure, including bifurcated hydrogen bonds and short C-N distances (Sax, Desiderato, & Dakin, 1969).

Pharmaceutical Research

  • Antimalarial Activity : Compounds derived from 6-methoxy-8-nitroquinoline have been evaluated for their antimalarial activity. Specific analogs demonstrated promising activity against different Plasmodium species in both in vitro and in vivo models (Carroll, Berrang, & Linn, 1979).
  • Antiprotozoal and Antimicrobial Properties : Synthesized 8-quinolinamines, including derivatives of 6-methoxy-8-nitroquinoline, exhibited significant antiprotozoal activity against Plasmodium and Leishmania, along with antimicrobial activities against a range of pathogenic bacteria and fungi. These findings are significant in the development of new antimalarial drugs (Kaur et al., 2007).

Photochemistry and Spectroscopy

  • Proton Transfer and Tautomerism : Studies on 8-hydroxy-5-nitroquinoline, related to 6-methoxy-8-nitroquinoline, showed that it undergoes intramolecular proton transfer in its excited state. This property is crucial in understanding the photochemistry and photoreactivity of such compounds, which have implications in pharmaceuticals and photochemistry (Wang et al., 2022).

Inorganic Chemistry and Coordination Compounds

  • Crystal Structures and Antimicrobial Activities : Studies on Ag(I) quinoline compounds, including those derived from 6-methoxy-8-nitroquinoline, revealed their crystal structures and potential as antimicrobial agents. The coordination chemistry of these compounds is crucial for understanding their biological activities and potential uses in medicinal chemistry (Massoud et al., 2013).

Safety and Hazards

8-Methoxy-6-nitroquinoline can cause skin and eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment as required and avoid dust formation .

properties

IUPAC Name

8-methoxy-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-9-6-8(12(13)14)5-7-3-2-4-11-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZOFSUAHDCNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40528450
Record name 8-Methoxy-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40528450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80912-11-4
Record name 8-Methoxy-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40528450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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